On-Target Biochemical Potency: STF-083010 Demonstrates Nanomolar Inhibition of Recombinant IRE1α RNase
STF-083010 exhibits potent, direct inhibition of IRE1α's RNase function. In a cell-free assay using recombinant human IRE1α RNase and an XBP-1 RNA stem-loop substrate, STF-083010 achieved an IC50 of 0.5 µM [1]. This biochemical potency is a foundational metric for its activity.
| Evidence Dimension | IC50 (Recombinant IRE1α RNase Activity) |
|---|---|
| Target Compound Data | 0.5 µM |
| Comparator Or Baseline | KIRA6 (IRE1α kinase inhibitor): 0.6 µM |
| Quantified Difference | STF-083010 is ~1.2-fold more potent than KIRA6 on the RNase domain; however, the primary differentiator is the distinct domain target (RNase vs. Kinase). |
| Conditions | Cell-free assay using recombinant human IRE1α RNase |
Why This Matters
This confirms direct, nanomolar engagement with the target, providing a benchmark for quality control and a baseline for comparing cellular potency.
- [1] InvivoChem. STF-083010 Technical Datasheet. Retrieved April 19, 2026. View Source
